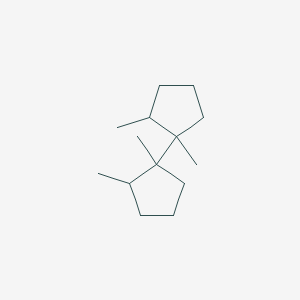
1,1',2,2'-Tetramethyl-1,1'-bi(cyclopentane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,2,2’-Tetramethyl-1,1’-bi(cyclopentane) is a cyclic hydrocarbon compound with the molecular formula C14H26 It consists of two cyclopentane rings, each substituted with two methyl groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,2,2’-Tetramethyl-1,1’-bi(cyclopentane) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the dimerization of 1,2-dimethylcyclopentane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1,1’,2,2’-Tetramethyl-1,1’-bi(cyclopentane) may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,2,2’-Tetramethyl-1,1’-bi(cyclopentane) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) under UV light or in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while halogenation can produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’,2,2’-Tetramethyl-1,1’-bi(cyclopentane) has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of substituted cyclopentanes.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism by which 1,1’,2,2’-Tetramethyl-1,1’-bi(cyclopentane) exerts its effects depends on the specific reaction or application. In chemical reactions, its reactivity is influenced by the steric and electronic effects of the methyl groups. These effects can alter the compound’s interaction with reagents and catalysts, leading to different reaction pathways and products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’,3,3’-Tetramethyl-1,1’-bi(cyclopentane): Similar structure but with different methyl group positions.
1,1’,2,2’-Tetramethylcyclopentane: A related compound with a single cyclopentane ring.
1,1’,2,2’-Tetramethylcyclohexane: A similar compound with a cyclohexane ring instead of cyclopentane.
Uniqueness
1,1’,2,2’-Tetramethyl-1,1’-bi(cyclopentane) is unique due to its specific substitution pattern and the presence of two cyclopentane rings. This structure imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
918964-66-6 |
|---|---|
Molekularformel |
C14H26 |
Molekulargewicht |
194.36 g/mol |
IUPAC-Name |
1-(1,2-dimethylcyclopentyl)-1,2-dimethylcyclopentane |
InChI |
InChI=1S/C14H26/c1-11-7-5-9-13(11,3)14(4)10-6-8-12(14)2/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
MIBNNYCSYZMRRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC1(C)C2(CCCC2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




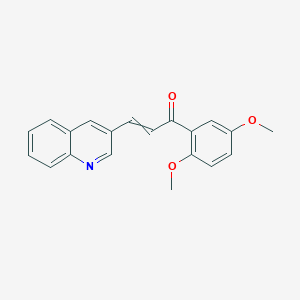

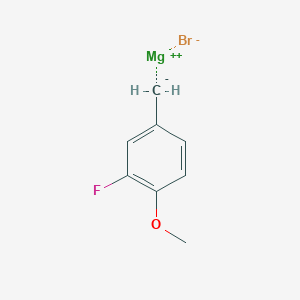



![1-(2-{[6-(4-Ethoxyphenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B15171960.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide](/img/structure/B15171971.png)
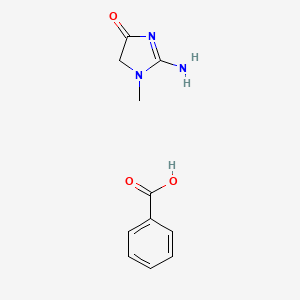

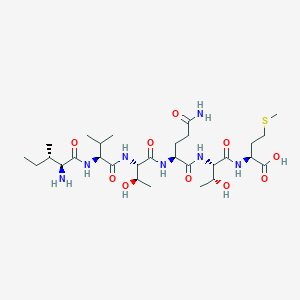
![2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B15171992.png)
